molecular formula C6H11Cl B13390351 1-Chloro-4-hexene

1-Chloro-4-hexene

Cat. No.: B13390351
M. Wt: 118.60 g/mol
InChI Key: SJHDJTNQXRYLLN-UHFFFAOYSA-N
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Description

1-Chloro-4-hexene is an organic compound with the molecular formula C6H11Cl. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The compound consists of a six-carbon chain with a chlorine atom attached to the first carbon and a double bond between the fourth and fifth carbons. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-hexene can be synthesized through several methods. One common approach involves the reaction of 1-hexene with chlorine gas in the presence of a catalyst. This process typically occurs under controlled conditions to ensure selective chlorination at the desired position. Another method involves the use of allylmagnesium bromide, which reacts with 1-bromo-3-chloropropane to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced via the ethylene trimerization method. This process involves the trimerization of ethylene in the presence of a catalyst, resulting in the formation of 1-hexene, which is subsequently chlorinated to yield this compound . This method is favored for its high selectivity and efficiency in producing the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-hexene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

    Addition Reactions: Reagents such as bromine (Br2) and hydrogen chloride (HCl) are used under controlled conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include various substituted alkenes.

    Addition: Products include dihalides and haloalkanes.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

1-Chloro-4-hexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-hexene involves its reactivity with various chemical reagents. The double bond in the compound allows it to participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-hexene
  • 1-Chloro-3-hexene
  • 1-Chloro-5-hexene

Comparison

1-Chloro-4-hexene is unique due to the position of the chlorine atom and the double bond in its structure. This specific arrangement imparts distinct reactivity and selectivity in chemical reactions compared to its isomers. For example, 1-Chloro-2-hexene and 1-Chloro-3-hexene have different reactivity patterns due to the varying positions of the chlorine atom and double bond .

Properties

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

6-chlorohex-2-ene

InChI

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3

InChI Key

SJHDJTNQXRYLLN-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCl

Origin of Product

United States

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